Janelia Fluor 585, SE

説明

Janelia Fluor 585, SE (also known as JF 585, NHS) is an orange fluorogenic fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . It is suitable for live cell imaging and can be used in various applications such as confocal microscopy, super-resolution microscopy, and two-photon excitation fluorescence microscopy .

Synthesis Analysis

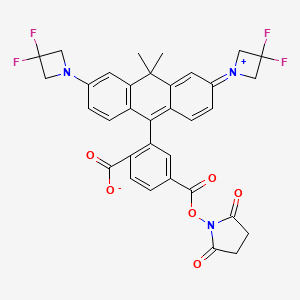

The synthesis of Janelia Fluor 585, SE involves the replacement of an N, N-dimethylamino group on a fluorophore with an azetidine . This modification constitutes a net addition of just a single carbon atom but greatly improves quantum yield and photostability . This modification is stable and compatible with downstream synthetic steps, such as the addition of specific attachment chemistries .Molecular Structure Analysis

The chemical name of Janelia Fluor 585, SE is 1-[10-[2-Carboxy-5-[[2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoroazetidinium, inner salt . Its molecular weight is 649.6 g/mol .Chemical Reactions Analysis

The NHS ester group in Janelia Fluor 585, SE can be converted to relevant substrate for use in self-labeling tag systems, such as HaloTag and SNAP-tag . This allows the dye to be used for labeling primary amines .Physical And Chemical Properties Analysis

Janelia Fluor 585, SE has excitation and emission maxima (λ) of 585 nm and 609 nm, respectively . Its quantum yield is 0.78, and it has an extinction coefficient of 156,000 M^-1 cm^-1 (measured in Ethanol or TFE plus 0.1% TFA) . The dye exhibits low non-specific background staining .科学的研究の応用

Confocal Microscopy

Janelia Fluor 585, SE is used in confocal microscopy . This technique uses point illumination and a pinhole in an optically conjugate plane in front of the detector to eliminate out-of-focus signal - the name “confocal” stems from this configuration.

Super Resolution Microscopy

The compound is also used in super resolution microscopy (SRM) . SRM techniques, including dSTORM, are designed to overcome the diffraction limit of light and provide a higher resolution image.

Two-Photon Excitation Fluorescence Microscopy

Janelia Fluor 585, SE is suitable for two-photon excitation fluorescence microscopy . This technique allows imaging of living tissue up to about one millimeter in depth. It differs from traditional fluorescence microscopy by using two-photon absorption.

Live Cell Imaging

The compound is suitable for live cell imaging . This allows researchers to study the cells in their natural context with minimal perturbation.

Structured Illumination Microscopy

Janelia Fluor 585, SE can be used immediately for structured illumination microscopy (SIM) . SIM is a form of light microscopy that uses a grid pattern of light to increase the resolution of the microscope.

Stimulated Emission Depletion Imaging

The compound could be converted to a photoactivatable derivative for stimulated emission depletion (STED) imaging . STED is a fluorescence microscopy technique used in confocal microscopy that uses a second laser to quench fluorescence from all but a diffraction-limited volume of a fluorophore-tagged sample.

Single-Molecule Localization Microscopy

It could also be converted for single-molecule localization microscopy (SMLM) experiments . SMLM is a type of super-resolution microscopy that works by switching the fluorescence of individual molecules on and off.

Protein/Antibody Labeling and Conjugation

The NHS ester of Janelia Fluor 585, SE can be converted to relevant substrate for use in self-labeling tag systems, e.g. HaloTag and SNAP-tag . This allows for specific labeling of proteins or antibodies for various applications.

作用機序

Target of Action

Janelia Fluor® 585, SE is a fluorogenic fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . This makes it suitable for live cell imaging .

Mode of Action

The dye interacts with its targets (primary amines) through the NHS ester reactive group . This interaction allows the dye to bind to the target, enabling the visualization of the target under a microscope .

Biochemical Pathways

Janelia Fluor® 585, SE does not directly affect any biochemical pathways. Instead, it is used as a tool to visualize and study various biochemical pathways. By labeling primary amines, it can be used to track the movement and interactions of these molecules within a cell .

Pharmacokinetics

It is known to be cell permeable , which allows it to enter cells and interact with its targets.

Result of Action

The primary result of Janelia Fluor® 585, SE’s action is the visualization of primary amines in live cell imaging . This allows researchers to track these molecules and study their roles in various cellular processes .

Action Environment

The action of Janelia Fluor® 585, SE can be influenced by various environmental factors. For instance, the fluorescence of the dye can be affected by the pH and temperature of the environment . Additionally, the presence of other fluorescent molecules can also influence the effectiveness of the dye .

将来の方向性

Janelia Fluor 585, SE shows excellent cell permeability and compatibility with various labeling strategies . This enables sophisticated multicolor imaging experiments in living cells, such as single-molecule tracking and direct stochastical optical reconstruction microscopy (dSTORM) . The azetidine substitution in Janelia Fluor 585, SE is generalizable and has been applied to additional dye families to yield bright fluorophores with absorption maxima ranging from ultraviolet to infrared . These improved Janelia Fluor dyes should be of general utility for fluorescent labeling, imaging, and detection .

特性

IUPAC Name |

2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-10,10-dimethylanthracen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H27F4N3O6/c1-32(2)25-12-19(39-14-33(35,36)15-39)4-7-22(25)29(23-8-5-20(13-26(23)32)40-16-34(37,38)17-40)24-11-18(3-6-21(24)30(44)45)31(46)47-41-27(42)9-10-28(41)43/h3-8,11-13H,9-10,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNMIANIZWSVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=[N+]3CC(C3)(F)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)(F)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H27F4N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099029 | |

| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Janelia Fluor 585, SE | |

CAS RN |

1811539-88-4 | |

| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

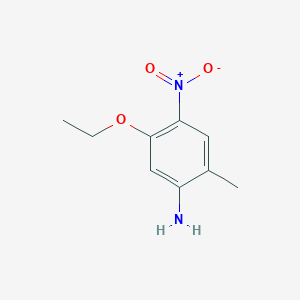

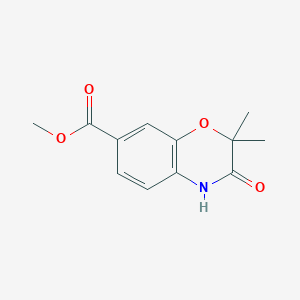

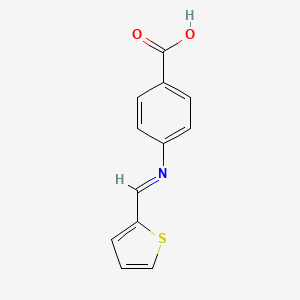

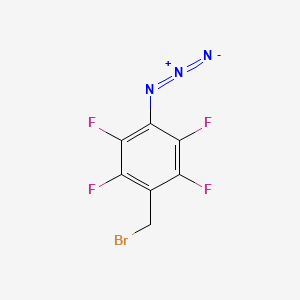

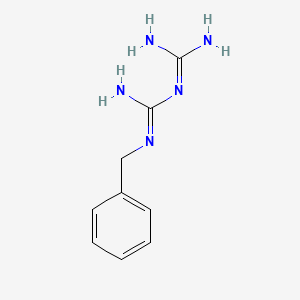

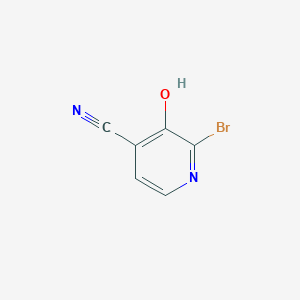

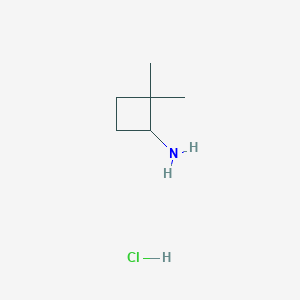

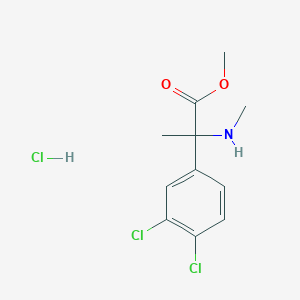

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)

![1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B3048706.png)

![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)